3-(1H-Benzo[d]imidazol-2-yl)propiolic acid
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Overview
Description
3-(1H-Benzo[d]imidazol-2-yl)propiolic acid is a compound that features a benzimidazole ring fused with a propiolic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the propiolic acid group adds unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid typically involves the cyclization of o-phenylenediamine with propiolic acid under acidic conditions. One common method includes the use of N,N-dimethylformamide (DMF) and sulfur as reagents . The reaction is carried out at elevated temperatures, usually around 65-70°C, until completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)propiolic acid can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: The propiolic acid group can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid, while reduction can yield benzimidazole-2-ylpropionic acid.
Scientific Research Applications
3-(1H-Benzo[d]imidazol-2-yl)propiolic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
1H-Benzo[d]imidazol-2-yl)acetonitrile: Used in the synthesis of various heterocyclic compounds.
Uniqueness
3-(1H-Benzo[d]imidazol-2-yl)propiolic acid is unique due to the presence of the propiolic acid group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H6N2O2 |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H6N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,(H,11,12)(H,13,14) |
InChI Key |
YHRXIDLZYQYLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C#CC(=O)O |
Origin of Product |
United States |
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